3-Azidopropylamine

Description

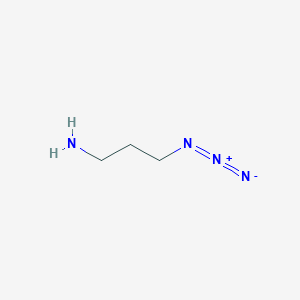

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-azidopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4/c4-2-1-3-6-7-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBOVXXFJYJYPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236880 | |

| Record name | 1-Propanamine, 3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88192-19-2 | |

| Record name | 3-Azidopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azidopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Azidopropylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQB6KK2S9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Azidopropylamine: A Technical Guide for Researchers

CAS Number: 88192-19-2

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the versatile chemical compound, 3-Azidopropylamine. This document details its chemical and physical properties, provides experimental protocols for its use, and illustrates its role in key biochemical applications.

Core Properties and Safety Information

This compound is a valuable bifunctional linker molecule utilized in a variety of scientific applications, including bioconjugation, click chemistry, and the synthesis of dendrimers.[1][2] Its structure incorporates a primary amine and a terminal azide (B81097) group, allowing for sequential or orthogonal conjugation reactions.[3][4] The primary amine offers a reactive handle for coupling with molecules containing activated carboxylic acids, such as NHS esters.[3][5] The azide group is a key component in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, famously known as "click chemistry."[1][4]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 88192-19-2 | [1][3][6][7][8] |

| Molecular Formula | C₃H₈N₄ | [1][3][6][8] |

| Molecular Weight | 100.12 g/mol | [1][6][8][9] |

| Appearance | Colorless to slightly yellow liquid/oil | [1][10] |

| Boiling Point | 50 °C at 15 mmHg | [4][10] |

| Density | 1.020 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.471 | [8] |

| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and chloroform | [3][4][5] |

| Storage Temperature | -20°C | [3][8] |

Safety and Handling

| Hazard Information | Precautionary Measures | Reference(s) |

| GHS Pictograms | Flammable liquid, Acute toxic | [9][10] |

| Signal Word | Danger | [8][11] |

| Hazard Statements | H226: Flammable liquid and vapor. H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [8][9][10][11] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][10][11] |

| Transport Information | UN Number: UN1993, Hazard Class: 3, Packing Group: III. Classified as a Dangerous Good for transport. | [6][7] |

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: Functionalization of a Carboxylic Acid with this compound

This protocol describes the conjugation of this compound to a carboxylic acid-containing molecule using carbodiimide (B86325) chemistry.

Materials:

-

Carboxylic acid-containing molecule of interest

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Amine-free reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4 for washing

-

Magnetic stirrer and stir bar

-

Reaction vessel

Procedure:

-

Preparation of Activated Ester:

-

In a reaction vessel, dissolve the carboxylic acid-containing molecule in an appropriate volume of anhydrous DMF or DCM.

-

Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or HOBt) to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS-ester intermediate.[4]

-

-

Amine Coupling:

-

Dissolve 1.2 equivalents of this compound in a small amount of the reaction solvent.

-

Add the this compound solution dropwise to the activated ester solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.

-

-

Quenching and Purification:

-

The reaction can be quenched by the addition of a small amount of water.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by an appropriate method, such as column chromatography on silica (B1680970) gel or by preparative HPLC, to isolate the azide-functionalized product.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the azide-functionalized molecule from Protocol 1 and an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (for aqueous reactions) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

A suitable solvent system (e.g., a mixture of water and t-butanol, or DMSO)

-

Reaction vessel

Procedure:

-

Reaction Setup:

-

In a reaction vessel, dissolve the azide-functionalized molecule and 1.0-1.2 equivalents of the alkyne-containing molecule in the chosen solvent system.

-

-

Catalyst Preparation (in a separate tube for aqueous reactions):

-

Prepare a stock solution of CuSO₄ and a stock solution of THPTA in water.

-

Just before use, mix the CuSO₄ and THPTA solutions to form the copper(I)-ligand complex. A 1:5 molar ratio of CuSO₄ to THPTA is often used.

-

-

Initiation of the Click Reaction:

-

Add the copper catalyst (or the CuSO₄/THPTA premix) to the solution of the azide and alkyne. A final copper concentration of 1-2 mM is typical.

-

Add a freshly prepared solution of sodium ascorbate (5-10 equivalents relative to the azide) to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the reaction.[12]

-

-

Reaction and Monitoring:

-

Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.

-

The progress of the reaction can be monitored by TLC, LC-MS, or HPLC.

-

-

Purification:

-

Upon completion, the product can be purified using methods such as column chromatography, preparative HPLC, or precipitation to remove the copper catalyst and any unreacted starting materials.

-

Visualizations of Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for bioconjugation using this compound.

Caption: Principle of bioconjugation via this compound.

References

- 1. d-nb.info [d-nb.info]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic chemistry - CuAAC "Click" reaction giving inconsistent results - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. Synthesis of azide-functionalized PAMAM dendrons at the focal point and their application for synthesis of PAMAM-like dendrimers | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to 3-Azidopropylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties and applications of 3-Azidopropylamine, a versatile bifunctional linker molecule crucial in bioorthogonal chemistry, drug development, and materials science. Its structure, featuring a terminal azide (B81097) and a primary amine, allows for sequential or orthogonal conjugation to various molecules.

Physicochemical Properties

This compound is a colorless to slightly yellow liquid at room temperature.[1] It is soluble in a range of solvents including water, DMSO, DMF, DCM, THF, and chloroform.[2][3]

Molecular Weight and Composition

The molecular formula for this compound is C₃H₈N₄.[1][2][4] Its molecular weight is approximately 100.12 g/mol .[1][2][3][4][5][6] The precise molecular weight is derived from the atomic weights of its constituent elements, as detailed in the table below.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 3 | 12.011 | 36.033 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Nitrogen | N | 4 | 14.007 | 56.028 |

| Total | 100.125 |

Note: Atomic weights are based on IUPAC standard values. The commonly cited molecular weight is 100.12 g/mol .[1][3][4][6]

Experimental Protocols and Applications

This compound is a key reagent in bioconjugation, particularly in "click chemistry" reactions.[1] The azide group can specifically react with terminal alkynes in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The primary amine allows for straightforward coupling to carboxylic acids, activated esters (e.g., NHS esters), or other carbonyl-containing molecules to form stable amide bonds.[3]

General Experimental Workflow: Amide Coupling and Click Chemistry

Below is a generalized workflow for labeling a protein of interest (POI) containing an accessible carboxylic acid with a reporter molecule functionalized with an alkyne.

Methodology:

-

Activation: The protein of interest (POI) with an exposed carboxyl group (e.g., on aspartic or glutamic acid residues) is activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of NHS (N-hydroxysuccinimide) to form a more stable NHS ester. This reaction is typically carried out in a buffered solution (e.g., MES buffer) at a pH of 4.5-6.0.

-

Ligation: this compound is added to the activated POI. The primary amine of the linker reacts with the NHS ester, displacing the NHS group to form a stable amide bond. This step introduces a terminal azide onto the protein. The reaction is usually performed at room temperature.

-

Purification: The resulting azide-labeled protein is purified from excess reagents and byproducts, often through dialysis or size-exclusion chromatography.

-

Click Reaction: The purified azide-labeled protein is then reacted with a reporter molecule (e.g., a fluorescent dye, biotin) that has been functionalized with a terminal alkyne. This CuAAC reaction is catalyzed by a source of Copper(I), often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate.

Application in Drug Development: Targeting and Delivery

The bioorthogonal nature of the azide group makes this compound a valuable tool in drug development. It can be used to link targeting ligands to drug payloads or to create antibody-drug conjugates (ADCs). The diagram below illustrates the logical relationship in constructing a targeted drug delivery system.

In this conceptual model, the amine group of a this compound-containing linker is first conjugated to a targeting ligand (e.g., an antibody) via an amide bond. Subsequently, the azide group is used to "click" onto an alkyne-modified drug payload. This modular approach allows for the flexible combination of different targeting moieties and therapeutic agents to develop novel, highly specific drug delivery systems.

References

3-Azidopropylamine: A Technical Guide for Researchers

Introduction

3-Azidopropylamine is a versatile bifunctional linker molecule of significant interest to researchers in chemical biology, drug development, and materials science.[1] Its structure incorporates a primary amine and a terminal azide (B81097) group, allowing for orthogonal reactions. This dual functionality enables the sequential or simultaneous conjugation of different molecules, making it an invaluable tool for creating complex molecular architectures.[2] The primary amine provides a nucleophilic handle for reactions such as amidation, while the azide group is a key component in highly efficient and specific "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Core Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for experimental design, safety considerations, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | 3-azidopropan-1-amine | [4] |

| Synonyms | 3-Aminopropyl azide, 1-Amino-3-azidopropane | [5] |

| CAS Number | 88192-19-2 | [1][3] |

| Molecular Formula | C₃H₈N₄ | [1][4] |

| Molecular Weight | 100.12 g/mol | [1][4] |

| Appearance | Colorless to slightly yellow liquid/oil | [1][3][6] |

| Boiling Point | 50 °C at 15 mmHg | [5] |

| Density | 1.020 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.471 | |

| Flash Point | 60 °C (140 °F) | [5] |

| Purity | Typically ≥95% (determined by NMR, GC, or HPLC) | [1][2][3][6] |

| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and Chloroform.[3][5] | [3][5][7] |

| Storage Conditions | Store at -20°C or -10°C, desiccated.[1][2][3] Shipped at ambient temperature.[2][3] Keep container tightly closed in a dry, well-ventilated place away from heat and ignition sources.[8][9] | [1][2][3][8][9] |

| IR Spectroscopy | Characteristic azide (N₃) stretching vibration at approximately 2088.5 cm⁻¹.[10] | [10] |

Chemical Reactivity and Applications

This compound's utility stems from its two reactive functional groups, which can be addressed with high selectivity.

Reactions of the Primary Amine

The primary amine group (-NH₂) is a potent nucleophile and readily participates in reactions to form stable covalent bonds. Its primary application is in the acylation to form amides. This is commonly used to conjugate this compound to molecules containing:

-

Carboxylic Acids: In the presence of carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), the amine group forms a stable amide bond with a carboxyl group.[3]

-

Activated Esters: It reacts efficiently with activated esters, such as N-hydroxysuccinimide (NHS) esters, to yield amides.[2] This is a very common strategy in bioconjugation for labeling proteins and other biomolecules.

Reactions of the Azide Group

The azide group (-N₃) is relatively stable and unreactive towards many common reagents, which allows for the prior modification of the amine group. However, it undergoes highly specific and efficient reactions, most notably:

-

Click Chemistry: this compound is a key building block for click chemistry.[1]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): It reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage.[2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): It can also react with strained cyclooctynes (e.g., DBCO, BCN) without the need for a copper catalyst, which is advantageous for applications in living systems where copper can be toxic.[3][6]

-

-

Staudinger Ligation: The azide can react with phosphine-labeled molecules in a process known as the Staudinger ligation to form an amide bond.[3][6]

This orthogonal reactivity makes this compound an ideal heterobifunctional crosslinker.[11] For instance, a researcher can first attach it to a protein via its amine group and then use the azide group to "click" the protein onto a surface or another molecule containing an alkyne.

Visualized Workflows and Reaction Schemes

The following diagrams illustrate the key reactive principles and experimental workflows involving this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the nucleophilic substitution of a 3-halopropylamine derivative with sodium azide.[12]

-

Reactants: 3-Chloropropylamine (B7771022) hydrochloride, Sodium Azide (NaN₃).

-

Solvent: Typically a polar aprotic solvent like Dimethylformamide (DMF) or water.

-

Procedure Outline:

-

Dissolve 3-chloropropylamine hydrochloride in the chosen solvent.

-

Add an excess of sodium azide (NaN₃).

-

Heat the reaction mixture (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Perform an aqueous work-up to remove inorganic salts. The product is often extracted into an organic solvent after basification of the aqueous layer.

-

The crude product is then purified, typically by distillation under reduced pressure or column chromatography.

-

-

Safety Note: Sodium azide is highly toxic. Organic azides, especially low molecular weight ones, can be explosive and should be handled with extreme care, avoiding heat, shock, and friction.[12]

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating a molecule containing a terminal alkyne with this compound.

-

Materials:

-

Alkyne-containing substrate

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., t-BuOH/H₂O, DMSO, DMF)

-

-

Procedure:

-

Dissolve the alkyne-containing substrate (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.5 M).

-

In another vial, prepare a fresh aqueous solution of CuSO₄ (e.g., 0.1 M).

-

To the stirring reaction mixture, add the sodium ascorbate solution (0.2-0.5 equivalents) followed by the CuSO₄ solution (0.05-0.1 equivalents). A color change is often observed.

-

Allow the reaction to stir at room temperature for 1 to 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction, precipitation, or chromatography.

-

General Protocol for Derivatization of a Carboxyl Group

This protocol outlines the coupling of this compound to a carboxylic acid using EDC.

-

Materials:

-

Carboxylic acid-containing substrate

-

This compound

-

EDC hydrochloride

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (optional, to improve efficiency and reduce side reactions)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

-

Tertiary amine base (e.g., DIPEA, triethylamine) if starting with a salt.

-

-

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

-

Add EDC hydrochloride (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add this compound (1.2 equivalents) to the reaction mixture. If the starting material is a hydrochloride salt, add a base like DIPEA (2-3 equivalents).

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, dilute the reaction with an appropriate organic solvent and perform an aqueous work-up to remove the coupling reagents and excess amine.

-

Purify the resulting azide-functionalized amide by column chromatography.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards:

-

Flammable: It is a flammable liquid and vapor.[4] Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Toxic: Toxic if swallowed.[4]

-

Irritant: Causes skin and serious eye irritation.[7]

-

Explosion Risk: While generally stable under recommended storage conditions, low molecular weight organic azides have the potential to be explosive.[9] Avoid heating, friction, or shock. Vapors may form explosive mixtures with air upon intense warming.[9]

-

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8] Handle in a well-ventilated area or a chemical fume hood.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place at the recommended temperature (-10°C to -20°C).[1][8]

-

Spills: In case of a spill, remove all ignition sources. Absorb with an inert material and dispose of as hazardous waste.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][9]

Conclusion

This compound is a powerful and versatile chemical tool for researchers. Its bifunctional nature, enabling both standard amine chemistry and highly efficient click reactions, provides a robust platform for the synthesis of complex conjugates, functionalized materials, and novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in advancing scientific research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. 3-Azidopropan-1-amine | C3H8N4 | CID 150110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Azido-1-propanamine | 88192-19-2 [chemicalbook.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. 3-Azido-1-propylamine 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound 88192-19-2 | TCI EUROPE N.V. [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 3-Azidopropylamine from 3-Chloropropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 3-azidopropylamine from 3-chloropropylamine (B7771022) hydrochloride. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and safety considerations to guide researchers in the successful and safe execution of this important chemical transformation. This compound is a valuable bifunctional molecule widely employed in bioconjugation, medicinal chemistry, and materials science, particularly as a linker in "click chemistry" applications.[1][2]

Reaction Overview and Mechanism

The synthesis of this compound from 3-chloropropylamine hydrochloride is a nucleophilic substitution reaction. The azide (B81097) anion (N₃⁻), typically from sodium azide, displaces the chloride ion from the propyl chain. The reaction is generally carried out in a polar protic solvent, such as water, to facilitate the dissolution of the starting materials. The amine group of the starting material is protonated in its hydrochloride salt form, which prevents it from interfering with the reaction. A subsequent workup with a base is necessary to deprotonate the amine and yield the free this compound.

Reaction Scheme:

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are presented below, based on established laboratory procedures.

Protocol 1: Synthesis in Aqueous Medium

This protocol is a straightforward and commonly used method for the synthesis of this compound.

Materials:

-

3-Chloropropylamine hydrochloride

-

Sodium azide (NaN₃)

-

Potassium hydroxide (B78521) (KOH), solid

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloropropylamine hydrochloride (1.53 g, 11.5 mmol) in 15 mL of deionized water.

-

To this solution, add sodium azide (2.25 g, 34.6 mmol).

-

Heat the reaction mixture to 80°C and stir for 15 hours.

-

After the reaction is complete, cool the solution to room temperature.

-

Carefully add solid potassium hydroxide to the solution until it becomes strongly alkaline (pH > 12). This step should be performed in an ice bath to manage the exothermic reaction.

-

Transfer the alkaline solution to a separatory funnel and extract the product with anhydrous diethyl ether (3 x 25 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

Protocol 2: Alternative Work-up Procedure

This protocol provides an alternative work-up that may be suitable depending on the available laboratory equipment and desired purity.

Materials:

-

3-Chloropropylamine hydrochloride

-

Sodium azide (NaN₃)

-

A suitable tertiary amine base (e.g., triethylamine)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Follow steps 1-4 from Protocol 1.

-

Neutralize the reaction mixture with a suitable tertiary amine base.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purification techniques employed.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Chloropropylamine hydrochloride | 1.53 g (11.5 mmol) | |

| Sodium Azide | 2.25 g (34.6 mmol) | |

| Solvent | ||

| Water | 15 mL | |

| Reaction Conditions | ||

| Temperature | 80 °C | |

| Time | 15 hours | |

| Product Information | ||

| Molecular Formula | C₃H₈N₄ | [3] |

| Molecular Weight | 100.12 g/mol | [3] |

| Appearance | Colorless to slightly yellow oil | [3] |

| Boiling Point | 50 °C at 15 mmHg | |

| Purity (typical) | >95% (HPLC) | [3] |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound typically shows three distinct signals corresponding to the three methylene (B1212753) groups in the propyl chain.[4][5]

-

¹³C NMR: The ¹³C NMR spectrum will show three signals for the three carbon atoms of the propyl chain.

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the azide (N₃) stretching vibration is expected in the region of 2100-2250 cm⁻¹. A reported value for this peak is 2088.5 cm⁻¹.[6][7]

Safety Considerations

It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form the highly toxic and explosive hydrazoic acid (HN₃).

-

This compound: Organic azides are potentially explosive, especially low molecular weight azides.[8] Avoid heating the compound to high temperatures, and do not subject it to shock or friction. It is recommended to use and store it in a diluted form when possible.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Workflow and Logic

The following diagrams illustrate the overall workflow for the synthesis and purification of this compound.

Figure 1: Workflow for the synthesis of this compound.

This diagram outlines the key stages of the synthesis, from the initial reaction to the final purification of the product. Each color-coded section represents a distinct phase of the experimental process.

Conclusion

The synthesis of this compound from 3-chloropropylamine hydrochloride is a well-established and reliable method for producing this versatile chemical building block. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can confidently and safely synthesize this compound for their research and development needs. The bifunctional nature of this compound, possessing both a reactive amine and an azide group, will continue to make it a valuable tool in the fields of drug discovery, bioconjugation, and materials science.[2][9]

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. lumiprobe.com [lumiprobe.com]

A Technical Guide to the Solubility of 3-Azidopropylamine for Researchers and Drug Development Professionals

Introduction

3-Azidopropylamine is a bifunctional linker molecule of significant interest in chemical biology, drug discovery, and materials science. Its utility stems from the presence of two reactive functional groups: a primary amine and a terminal azide (B81097). This dual functionality allows for sequential or orthogonal conjugation to various molecules, making it a valuable tool for creating complex bioconjugates, functionalized materials, and novel therapeutic agents. A thorough understanding of its solubility in aqueous and organic media is critical for its effective use in these applications, ensuring homogenous reaction conditions and facilitating purification processes. This guide provides a comprehensive overview of the known solubility characteristics of this compound, details a general protocol for quantitative solubility determination, and illustrates a common experimental workflow.

Solubility Profile of this compound

Currently, quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, multiple chemical suppliers and databases provide qualitative assessments of its solubility. These sources consistently indicate that this compound is soluble in and miscible with water and a range of common organic solvents. This high degree of solubility is attributed to its small molecular size and the presence of the polar amine and azide groups, which can engage in hydrogen bonding and dipole-dipole interactions with protic and polar aprotic solvents.

A summary of the qualitative solubility is presented in the table below. It is important to note that "soluble" and "miscible" are qualitative terms; for applications requiring precise concentrations, experimental determination of solubility is recommended.

Table 1: Qualitative Solubility of this compound

| Solvent Name | Solvent Type | Reported Solubility |

| Water (H₂O) | Protic | Soluble / Miscible[1][2][3][4][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Miscible[1][2][3][4][5] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble / Miscible[1][2][3][4][5] |

| Dichloromethane (DCM) | Halogenated | Soluble / Miscible[1][2][3][4][5] |

| Chloroform (CHCl₃) | Halogenated | Soluble / Miscible[1][2][3][4][5] |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble / Miscible[1][2][3][4][5] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility values, the following is a detailed, generalized experimental protocol based on the widely accepted "shake-flask" method. This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the quantitative solubility of this compound in a specific solvent (e.g., water, phosphate-buffered saline) at a defined temperature.

Materials:

-

This compound

-

Selected solvent of high purity

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Syringe filters (e.g., 0.22 µm, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.

-

Carefully aspirate the supernatant, ensuring no solid particles are disturbed. For further clarification, the supernatant can be filtered through a chemically inert syringe filter.

-

-

Quantification of Solute Concentration:

-

Accurately dilute a known volume of the clear, saturated filtrate with the solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, most commonly HPLC.

-

An appropriate HPLC column and mobile phase must be selected to achieve good separation and peak shape.

-

A calibration curve must be generated using standard solutions of this compound of known concentrations.

-

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

The solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

-

Application Workflow: Bioconjugation Using this compound

This compound is frequently used as a crosslinker in bioconjugation, for example, to label a protein with a reporter molecule. The amine group can react with an activated carboxyl group on a molecule of interest, introducing a terminal azide. This azide can then be used in a highly specific "click chemistry" reaction with an alkyne-containing molecule. The following diagram illustrates this common experimental workflow.

Caption: Workflow for bioconjugation using this compound.

References

Navigating the Energetic Landscape: A Technical Guide to the Stability and Storage of 3-Azidopropylamine

For Immediate Release

This technical guide provides a comprehensive overview of the stability and storage conditions for 3-azidopropylamine, a critical bifunctional linker used extensively in bioconjugation, drug development, and materials science. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the safe and effective handling of this versatile yet energetic compound.

Core Stability Profile

This compound (C₃H₈N₄) is a small aliphatic azide (B81097), a class of compounds known for their high energy content. Its stability is a critical consideration for safe handling and experimental reproducibility. The primary factors influencing its stability are temperature, light, and the presence of incompatible materials. While generally more stable than aryl or carbonyl azides, its low carbon-to-nitrogen ratio necessitates careful handling.[1] A chemically stable solid hydrochloride salt of this compound is also commercially available and may be a safer alternative for certain applications.[2][3][4][5]

General Stability of Aliphatic Azides

The stability of organic azides is often assessed by empirical rules such as the "Rule of Six," which suggests that a molecule should have at least six carbon atoms for each energetic group (like an azide) to be considered relatively safe.[6] With only three carbon atoms, this compound does not meet this criterion and should be treated as potentially explosive, especially in its pure form and at elevated temperatures.

Thermal Stability

Stability in Solution

Storing this compound in solution can significantly mitigate the risks associated with its handling. It is soluble in a variety of common laboratory solvents, including water, DMSO, DMF, DCM, THF, and chloroform.[3][8] For safety, it is recommended to work with solutions at concentrations not exceeding 1 M.[6]

Recommended Storage and Handling

Proper storage and handling procedures are paramount to ensure the stability of this compound and the safety of laboratory personnel.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound based on information from various suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C is the most commonly recommended storage temperature.[4][8] Some sources suggest storage at or below -18°C.[6] | Low temperatures minimize the rate of potential decomposition reactions. |

| Light | Store in the dark.[4] | To prevent photochemical degradation. |

| Atmosphere | Store under a dry, inert atmosphere. | To prevent reactions with atmospheric moisture and oxygen. |

| Container | Tightly sealed, preferably in plastic or amber glass containers.[6] | To prevent leakage and exposure to light. |

| Form | As a dilute solution (≤ 1 M) or as the more stable hydrochloride salt.[5][6] | To reduce the risk of explosion. |

Transportation at room temperature for up to three weeks is generally considered acceptable.[4]

Handling Precautions

Due to its potential instability and toxicity, the following handling precautions should be strictly observed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[7]

-

Static Discharge: Take precautionary measures against static discharge.[7]

-

Tools: Use non-sparking tools for handling.

-

Concentration: Avoid concentrating solutions of this compound. If concentration is necessary, it should be done with extreme caution and at low temperatures.

-

Scale: Use the smallest possible quantities for experiments.

Incompatible Materials and Decomposition Hazards

The reactivity of the azide functional group necessitates careful consideration of incompatible materials.

Incompatible Materials

| Incompatible Material | Hazard |

| Acids | Can form highly toxic and explosive hydrazoic acid (HN₃).[6] |

| Heavy Metals and their Salts | Can form highly shock-sensitive and explosive heavy metal azides.[9] |

| Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃) | Can form potentially explosive diazidomethane and triazidomethane, respectively.[9] |

| Strong Oxidizing Agents | Can lead to vigorous, exothermic reactions. |

| Reducing Agents | Can react with the azide group, potentially leading to the release of nitrogen gas. |

Hazardous Decomposition Products

Upon decomposition, this compound is expected to release nitrogen gas. In the event of a fire, hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

Experimental Protocols

While specific, validated stability studies for this compound are not widely published, the following protocols provide a framework for assessing its stability in a research setting. These are generalized procedures and should be adapted and validated for specific experimental needs.

Protocol for Long-Term Stability Assessment in Solution

This protocol is adapted from general guidelines for stability testing of chemical substances.

Objective: To determine the degradation of this compound in a specific solvent at different storage temperatures over time.

Materials:

-

High-purity this compound

-

HPLC-grade solvent (e.g., water, acetonitrile (B52724), or a relevant buffer)

-

Amber HPLC vials with septa

-

Temperature-controlled storage chambers (e.g., refrigerators, freezers, incubators)

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Aliquoting: Aliquot the solution into multiple amber HPLC vials, ensuring each vial is filled to minimize headspace.

-

Storage: Place sets of vials in different temperature-controlled chambers (e.g., -20°C, 4°C, and 25°C).

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition.

-

Analysis: Analyze the samples immediately by a validated HPLC method to determine the concentration of this compound remaining.

-

Data Analysis: Plot the concentration of this compound as a function of time for each temperature. Calculate the degradation rate constant and shelf-life under each condition.

Protocol for HPLC Analysis of this compound

Objective: To quantify the concentration of this compound.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and detector.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: As this compound lacks a strong chromophore, detection can be challenging. Derivatization with a UV-active label (e.g., dansyl chloride) prior to analysis or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Alternatively, LC-MS can be used for quantification.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the test samples to fall within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area versus concentration for the standards. Determine the concentration of this compound in the test samples from the calibration curve.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key decision-making processes and workflows for handling this compound.

Caption: Decision pathway for the safe handling of this compound.

Caption: Workflow for assessing the long-term stability of this compound.

This guide is intended to provide a summary of the available information on the stability and storage of this compound. It is not exhaustive, and researchers should always consult the relevant Safety Data Sheet (SDS) and perform a thorough risk assessment before working with this compound.

References

- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 2. benchchem.com [benchchem.com]

- 3. 3-Azido-1-propanamine | 88192-19-2 [chemicalbook.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

3-Azidopropylamine: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological profile of 3-Azidopropylamine (CAS No. 88192-19-2). The information is compiled from publicly available Safety Data Sheets (SDS) and regulatory guidelines to ensure safe laboratory practices. All quantitative data is presented in structured tables, and relevant experimental methodologies are detailed.

Chemical Identification and Physical Properties

This compound is a bifunctional molecule containing both a primary amine and an azide (B81097) group, making it a valuable building block in bioconjugation and click chemistry.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈N₄ | [2] |

| Molecular Weight | 100.12 g/mol | [2] |

| CAS Number | 88192-19-2 | [2] |

| Appearance | Colorless to pale yellow liquid/oil | [3][4] |

| Boiling Point | 50 °C @ 15 mmHg | [4][5] |

| Density | 1.020 g/mL at 25 °C | [4][6] |

| Refractive Index | n20/D 1.471 | [4][6] |

| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and Chloroform | [3][4] |

| Storage Temperature | -20°C | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and acute oral toxicity.[7]

| Hazard Classification | GHS Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour[7][8] |

| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed[7] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[5] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[5] |

| Specific target organ toxicity, single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation[5] |

GHS Pictograms:

Toxicological Data

While a specific median lethal dose (LD50) is not consistently published in public SDSs, the GHS classification "Acute Toxicity, Oral, Category 3" indicates that the oral LD50 for rats falls within a specific range.

| Endpoint | Route | Species | Value | Classification |

| LD50 | Oral | Rat | 50 < LD50 ≤ 300 mg/kg bw | Category 3[7] |

| Skin Irritation | Dermal | Rabbit | - | Category 2 (Irritant)[5] |

| Eye Irritation | Ocular | Rabbit | - | Category 2A (Serious Irritant)[5] |

Experimental Protocols for Hazard Determination

The hazard classifications for this compound are determined using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies for the relevant toxicological endpoints are described below.

Acute Oral Toxicity (OECD Guideline 423)

The "Acute Toxic Class Method" is used to assess the oral toxicity of a substance.[4] This method is a stepwise procedure that uses a minimum number of animals to classify a substance based on its lethality.

Methodology:

-

Animal Selection: Healthy, young adult animals of a single sex (typically female rats) are used.[4]

-

Dosing: A group of three animals is administered the test substance orally at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[4]

-

Observation: The animals are observed for mortality and clinical signs of toxicity shortly after dosing and periodically for at least 14 days.[2]

-

Stepwise Procedure: The outcome of the first step determines the subsequent action.

-

If mortality occurs, the test is repeated with a lower dose.

-

If no mortality occurs, the test is repeated with a higher dose.

-

-

Classification: The substance is classified based on the dose levels at which mortality is observed, allowing for placement into one of the GHS categories.[4]

Acute Dermal Irritation (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[5][6]

Methodology:

-

Animal Selection: The albino rabbit is the recommended species. A small area of the animal's back is clipped free of fur.[6][9]

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the prepared skin under a gauze patch.[3]

-

Exposure: The patch is held in place for a 4-hour exposure period.[9]

-

Observation and Scoring: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The reactions are scored on a scale from 0 (no effect) to 4 (severe).[9]

-

Classification: The substance is classified as an irritant if the mean scores for either erythema or edema exceed a certain threshold across the test animals.[6]

Acute Eye Irritation (OECD Guideline 405)

This test assesses the potential for a substance to produce damage to the eye upon a single application.[7][10]

Methodology:

-

Animal Selection: A single, healthy albino rabbit is typically used for the initial test.[10]

-

Application: A single dose (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[10]

-

Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored.[10]

-

Confirmatory Testing: If a corrosive or severe irritant effect is not observed in the first animal, the response may be confirmed in up to two additional animals.[10]

-

Classification: The substance is classified based on the severity and reversibility of the observed eye damage.[1]

Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5]

-

Ground and bond containers and receiving equipment to prevent static discharge.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5]

-

Skin Protection: Wear chemically impermeable gloves (e.g., nitrile rubber) and protective clothing.[5]

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

First Aid and Emergency Workflow: The following diagram outlines the immediate steps to be taken in case of exposure.

Caption: First-aid response workflow for this compound exposure.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Store locked up.[5]

-

Recommended storage temperature is -20°C.[6]

Disposal:

-

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, regional, and national laws and regulations.[5]

-

Do not let the chemical enter drains.[5]

This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. testinglab.com [testinglab.com]

- 10. nucro-technics.com [nucro-technics.com]

In-Depth Technical Guide on the Handling and Safety of 3-Azidopropylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential handling and safety precautions for 3-Azidopropylamine, a versatile bifunctional linker used in bioconjugation, drug development, and materials science. Due to its azide (B81097) functional group, this compound presents significant potential hazards if not handled correctly. This document outlines its chemical and physical properties, stability considerations, and detailed protocols for safe use, storage, and disposal.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid that is soluble in water and various organic solvents.[1][2] Its bifunctional nature, possessing both a reactive primary amine and an azide group, makes it a valuable reagent for introducing azide functionalities into molecules for subsequent "click chemistry" reactions or other bioconjugation techniques.[3][4]

| Property | Value | Source(s) |

| CAS Number | 88192-19-2 | [1][2] |

| Molecular Formula | C₃H₈N₄ | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Boiling Point | 50 °C @ 15 mmHg | |

| Density | 1.020 g/mL at 25 °C | |

| Flash Point | 60 °C (140 °F) | [5] |

| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and Chloroform (B151607) | [1] |

| Storage Temperature | -20°C, desiccated and in the dark | [1][3] |

Hazard Identification and Stability

This compound is classified as a flammable liquid and is toxic if swallowed.[5] The primary hazard associated with this and other small organic azides is their potential for explosive decomposition when subjected to heat, shock, friction, or static discharge.[6]

Stability Assessment

The stability of organic azides is a critical consideration. Two general rules of thumb are often applied:

-

Carbon-to-Nitrogen (C/N) Ratio: For an organic azide to be considered for isolation and storage, the ratio of carbon atoms to nitrogen atoms should ideally be 3 or greater.[6] this compound has a C/N ratio of 3/4, which is less than one. This low ratio indicates a high nitrogen content, suggesting that the pure substance is highly energetic and potentially unstable. According to safety guidelines, organic azides with a C/N ratio of less than 1 should not be isolated.[6]

-

Rule of Six: This rule suggests that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide) to provide sufficient dilution to render the compound relatively safe. This compound, with only three carbon atoms, does not meet this criterion.

Given these stability concerns, it is recommended that this compound be synthesized and used immediately.[7] If storage is necessary, it should be kept as a dilute solution (no more than 1M) at low temperatures (-20°C) and in the dark.[3][6] Alternatively, it can be stored in a more stable form, such as its hydrochloride salt or as a Boc-protected amine.[7]

Incompatible Materials

To prevent the formation of highly sensitive and explosive compounds, this compound should not come into contact with:

-

Heavy Metals: Copper, lead, silver, mercury, and their salts can form highly shock-sensitive metal azides.[6]

-

Strong Acids: Acids can react with the azide to form hydrazoic acid, which is highly toxic and explosive.[6]

-

Halogenated Solvents: Solvents like dichloromethane (B109758) (DCM) and chloroform can react with azides to form explosively unstable di- and tri-azidomethane.[6]

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

Personal Protective Equipment (PPE) and Engineering Controls

A thorough risk assessment should be conducted before handling this compound. The following engineering controls and PPE are mandatory:

-

Engineering Controls:

-

All work must be conducted in a certified chemical fume hood with the sash positioned as low as possible.

-

A blast shield should be used, especially when working with neat material or on a larger scale.

-

Use non-sparking tools and equipment.

-

Ensure an eyewash station and safety shower are readily accessible.

-

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves before use and wash hands thoroughly after handling.

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

Experimental Protocols

General Handling Procedures

-

Avoid Heat, Friction, and Shock: Do not heat this compound unless it is in a dilute solution and behind a blast shield. Avoid grinding the material or using ground-glass joints, which can create friction.[6]

-

Use Non-Metal Utensils: Use plastic or Teflon spatulas and avoid metal needles for transfers where possible to prevent the formation of metal azides.

-

Work on a Small Scale: Whenever possible, experiments should be conducted on the smallest scale necessary.

-

Labeling: All containers with this compound must be clearly labeled with its name and associated hazards.

Example Protocol: Use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol is a general guideline and should be optimized for specific substrates.

-

Preparation: In a well-ventilated fume hood, prepare a stock solution of this compound in a compatible, non-halogenated solvent (e.g., DMSO, DMF, or water).

-

Reaction Setup: To a solution of the alkyne-containing substrate in the reaction solvent, add the this compound stock solution.

-

Catalyst Addition: Prepare a solution of a copper(I) source (e.g., CuI, CuSO₄ with a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA) in the reaction solvent. Add the catalyst solution to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench any remaining azide (see Section 4.3). Proceed with the appropriate aqueous work-up and purification steps (e.g., extraction, chromatography). Avoid concentrating the reaction mixture to dryness if there is a possibility of unreacted azide remaining.

Quenching and Disposal of this compound Waste

All waste containing this compound must be treated to destroy the azide functionality before disposal.

Method 1: Staudinger Reduction (Mild Quenching)

This method converts the azide to a stable phosphine (B1218219) imine, which can then be hydrolyzed to an amine. It is a milder alternative to other quenching methods.

-

Cool the reaction mixture or waste solution containing this compound to 0 °C in an ice bath.

-

Slowly add a solution of triphenylphosphine (B44618) or trimethyl phosphite (1.1 to 1.5 equivalents relative to the azide) in a suitable solvent (e.g., THF, diethyl ether). A gentle evolution of nitrogen gas should be observed.

-

Stir the mixture at 0 °C until gas evolution ceases, and then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

The resulting solution , now containing the corresponding amine, can be disposed of as a standard organic waste stream, following institutional guidelines.

Method 2: Nitrous Acid Quenching (for Aqueous Waste Streams)

This method is effective for quenching inorganic azides and can be adapted for aqueous waste streams containing this compound. Caution: This reaction generates toxic nitrogen oxides and should be performed in a well-ventilated fume hood. This method is not recommended for waste streams containing organic solvents like DMF, as it can produce carcinogenic nitrosamines.[8]

-

Dilute the aqueous waste stream with water to ensure the concentration of this compound is below 5%.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 20% aqueous solution of sodium nitrite (B80452). Use approximately 1.5 g of sodium nitrite for every gram of this compound.

-

While stirring vigorously, slowly add 2M sulfuric acid dropwise until the solution is acidic (test with pH paper). Gas evolution (N₂ and NO) will occur.

-

Continue stirring until gas evolution ceases.

-

Test for excess nitrite using starch-iodide paper (a blue color indicates the presence of excess nitrite and complete azide destruction).

-

Neutralize the solution with sodium bicarbonate before disposing of it as aqueous waste according to institutional guidelines.

Visualizations

The following diagrams illustrate key logical workflows for the safe handling of this compound.

Caption: Risk assessment workflow for handling this compound.

Caption: Hierarchy of controls applied to working with this compound.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Azido-1-propanamine = 95 88192-19-2 [sigmaaldrich.com]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. researchgate.net [researchgate.net]

- 8. Reddit - The heart of the internet [reddit.com]

3-Azidopropylamine: An In-Depth Technical Guide to a Versatile Bifunctional Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azidopropylamine is a short, water-soluble, bifunctional crosslinker that has emerged as a valuable tool in bioconjugation and chemical biology.[1][2] Its structure incorporates two key functional groups: a primary amine (-NH₂) and an azide (B81097) (-N₃).[1] This dual reactivity allows for the sequential and orthogonal ligation of different molecules, making it an ideal reagent for creating well-defined bioconjugates.[1] The primary amine provides a reactive handle for coupling to carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and other carbonyl-containing molecules to form stable amide bonds.[1][3] The azide group enables highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with alkyne-containing molecules.[1][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a workflow for its application in studying protein-protein interactions.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is essential for its effective use and storage.

| Property | Value | Reference(s) |

| CAS Number | 88192-19-2 | [5] |

| Molecular Formula | C₃H₈N₄ | [5] |

| Molecular Weight | 100.12 g/mol | [2][5] |

| Appearance | Colorless to slightly yellow liquid/oil | [5] |

| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and chloroform. | [1] |

| Storage Conditions | Store at -20°C in the dark. Can be transported at room temperature for up to 3 weeks. | [1] |

| Purity | ≥ 95% (NMR) | [5] |

Safety Precautions: this compound is a flammable liquid and is toxic if swallowed.[4][6] It is important to handle this reagent in a well-ventilated area, away from heat and open flames.[4] Appropriate personal protective equipment, including gloves and eye protection, should be worn.[4] As with all azides, there is a potential risk of explosion, especially with heating or shock, so it should be handled with care.[7][8]

Core Reactions and Mechanisms

This compound's utility as a crosslinker stems from the distinct reactivity of its two functional groups, which can be addressed in a stepwise manner.

Amine-Reactive Crosslinking: Formation of Stable Amide Bonds

The primary amine of this compound readily reacts with activated carboxyl groups, most commonly N-hydroxysuccinimide (NHS) esters, to form a highly stable amide bond.[3] This reaction is typically carried out in aqueous buffers at a pH range of 7-9.[9] While the reaction is more efficient at a slightly alkaline pH due to the deprotonation of the amine, the hydrolysis of the NHS ester also increases at higher pH.[9] Therefore, a pH of 8.3-8.5 is often optimal.[9]

Azide-Reactive Crosslinking: "Click Chemistry"

The azide group of this compound is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4] The most prevalent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][4] This reaction is highly specific and can be performed in aqueous conditions, making it suitable for biological samples.[9]

Data Presentation: Quantitative Parameters of this compound Crosslinking

While specific reaction yields are highly dependent on the substrates and reaction conditions, the following table provides an overview of key quantitative parameters associated with the linkages formed by this compound.

| Parameter | Linkage Type | Typical Values/Properties | Notes | Reference(s) |

| Reaction Yield | Amide Bond (from NHS ester) | Generally high, often quantitative with optimized conditions. | Yield is influenced by pH, concentration of reactants, and stability of the NHS ester. | [9] |

| Triazole (from CuAAC) | Typically very high, often >95%. | The reaction is highly efficient and generally free of byproducts. | [10] | |

| Bond Stability | Amide Bond | Highly stable under physiological conditions. | Resistant to hydrolysis and enzymatic cleavage. | [9] |

| Triazole | Exceptionally stable. | Resistant to hydrolysis, oxidation, and reduction. Considered a bioisostere for the amide bond. | [10] | |

| Spacer Arm Length | Propyl Linker | The propyl chain provides a short, flexible spacer. | The exact length depends on the bond angles and conformation. The influence of spacer length on the properties of the final conjugate should be considered. | [1][11][12] |

Experimental Protocols

The following are detailed protocols for the two key crosslinking reactions involving this compound.

Protocol 1: Amine-Reactive Crosslinking with an NHS Ester

This protocol describes the conjugation of this compound to a protein containing accessible primary amines via an NHS ester-functionalized molecule.

Materials:

-

Protein solution (in a non-amine-containing buffer, e.g., PBS)

-

NHS ester-functionalized molecule

-

This compound

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

-

Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mM.

-

Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted reagents by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Introduce this compound: a. To the purified protein-NHS ester conjugate, add a 50- to 100-fold molar excess of this compound. b. Incubate the reaction for 2-4 hours at room temperature.

-

Final Purification: Purify the final azide-functionalized protein conjugate using a desalting column or dialysis to remove excess this compound.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between an azide-functionalized protein (prepared as in Protocol 1) and an alkyne-containing molecule.

Materials:

-

Azide-functionalized protein (in a copper-chelator-free buffer like PBS or Tris buffer)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 1 M in water)

-

Purification supplies (e.g., desalting column, HPLC)

Procedure:

-

Prepare Reactants: a. In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule in the desired molar ratio (typically a slight excess of the alkyne-containing molecule).

-

Prepare Catalyst Premix: a. In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. A typical ratio is 1:5 (CuSO₄:THPTA). b. Allow the mixture to stand for a few minutes to form the copper-ligand complex.

-

Initiate the Click Reaction: a. Add the copper-ligand premix to the protein/alkyne mixture. The final concentration of copper is typically in the range of 50-250 µM. b. Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. The final concentration of sodium ascorbate is typically 1-5 mM.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC to remove the copper catalyst, excess reagents, and any byproducts.

Mandatory Visualization: Workflow for Identifying Protein-Protein Interactions

This compound can be employed in a chemical crosslinking workflow coupled with mass spectrometry to identify protein-protein interactions. The following diagrams illustrate the conceptual workflow for such an experiment, for instance, to identify the interaction partners of a bait protein "X".

Caption: Experimental workflow for identifying protein interaction partners using this compound.

The following diagram illustrates the chemical transformations occurring during the crosslinking process.

References

- 1. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Direct Kinase Substrates via Kinase Assay-Linked Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.10xgenomics.com [cdn.10xgenomics.com]

- 4. 10xgenomics.com [10xgenomics.com]

- 5. [PDF] Demonstration of epidermal growth factor-induced receptor dimerization in living cells using a chemical covalent cross-linking agent. | Semantic Scholar [semanticscholar.org]